Hexyl gallate (CAS 1087-26-9) is a medium-chain (C6) alkyl ester of gallic acid that functions as a highly versatile antioxidant, antimicrobial, and enzyme inhibitor. While the procurement landscape for gallates is heavily dominated by short-chain (propyl gallate) and long-chain (octyl or dodecyl gallate) variants, hexyl gallate offers a specific intermediate lipophilicity with a Log P of 2.92 [1]. This precise structural configuration allows it to localize efficiently at lipid-water interfaces in complex emulsions. For industrial and scientific buyers, hexyl gallate represents a targeted procurement choice when mainstream gallate esters exhibit poor phase partitioning, insufficient enzyme inhibition, or off-target biological effects in advanced cosmetic, agricultural, or anti-biofilm formulations.
Generic substitution of hexyl gallate with more commercially ubiquitous analogs like propyl gallate (PG) or octyl gallate (OG) routinely fails due to rigid structure-activity relationships governing membrane interactions and receptor binding. In oil-in-water emulsions, the shorter propyl chain (Log P 1.73) causes the antioxidant to partition too heavily into the aqueous phase, leaving lipids unprotected, whereas the octyl chain (Log P 3.72) drives the molecule entirely into the lipid core, missing the critical oxidative interface [1]. Furthermore, in microbiological applications, substituting hexyl gallate with octyl gallate can be actively detrimental; while hexyl gallate selectively inhibits the RhlR quorum-sensing pathway to suppress virulence, octyl gallate has been shown to stimulate the LasR pathway, inadvertently promoting elastase production and biofilm formation [2]. Consequently, hexyl gallate cannot be treated as an interchangeable commodity within the gallate class.
In comparative enzymatic assays evaluating antibrowning agents, hexyl gallate demonstrated significantly higher potency against mushroom tyrosinase than both its shorter and longer-chain counterparts. The IC50 for hexyl gallate was measured at 0.21 mM, outperforming the industry-standard propyl gallate (0.31 mM) and octyl gallate (0.33 mM) [1]. This non-linear structure-activity relationship indicates that the C6 chain length provides specific active-site binding advantages.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
| Target Compound Data | 0.21 mM |
| Comparator Or Baseline | Propyl gallate (0.31 mM) and Octyl gallate (0.33 mM) |
| Quantified Difference | Hexyl gallate is ~32% more potent than propyl gallate and ~36% more potent than octyl gallate. |
| Conditions | In vitro L-DOPA oxidation assay catalyzed by mushroom tyrosinase. |
Allows cosmetic formulators to achieve stronger skin-brightening and anti-browning efficacy at lower material concentrations, reducing formulation costs and potential skin irritation.
When targeting multidrug-resistant Pseudomonas aeruginosa, alkyl chain length strictly dictates the specific quorum-sensing (QS) receptor targeted. Hexyl gallate selectively inhibits the RhlR receptor, effectively suppressing the production of virulence factors like rhamnolipid and pyocyanin without triggering adverse responses [1]. In stark contrast, octyl gallate inhibits PqsR but actively stimulates the LasR pathway, which paradoxically increases elastase production and promotes biofilm formation.
| Evidence Dimension | Quorum-Sensing Receptor Modulation in P. aeruginosa |
| Target Compound Data | Inhibits RhlR (suppresses virulence; no elastase/biofilm stimulation) |
| Comparator Or Baseline | Octyl gallate (Inhibits PqsR; activates LasR, stimulating elastase and biofilm) |
| Quantified Difference | Complete divergence in pathway activation; HG suppresses virulence without the pro-biofilm side effects of OG. |
| Conditions | In vitro QS signaling molecule production and QS gene expression assays using P. aeruginosa PAO1. |
Essential for procurement in medical device coatings and anti-biofilm therapeutics, where using octyl gallate could inadvertently worsen biofilm-related infections.
Hexyl gallate exhibits highly potent antibacterial activity against Xanthomonas citri subsp. citri, the pathogen responsible for citrus canker. Quantitative susceptibility testing revealed that hexyl gallate achieves a Minimum Inhibitory Concentration (MIC) of 31.2 µg/mL, whereas the widely used food-grade antioxidant propyl gallate requires 62.5 µg/mL to achieve the same inhibitory effect [1]. This demonstrates a clear correlation between the extended lipophilic chain of hexyl gallate and its ability to penetrate and disrupt bacterial membranes more efficiently than shorter esters.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against X. citri |
| Target Compound Data | 31.2 µg/mL |
| Comparator Or Baseline | Propyl gallate (62.5 µg/mL) |
| Quantified Difference | Hexyl gallate is twice as potent (requires 50% lower concentration) as propyl gallate. |
| Conditions | In vitro broth microdilution assay against Xanthomonas citri subsp. citri. |
Enables agrochemical formulators to utilize hexyl gallate as a dual-action antioxidant and bactericide with half the required active loading compared to standard propyl gallate.
The antioxidant efficacy of gallate esters in multiphase systems is strictly governed by their partition coefficient (Log P). Hexyl gallate possesses a Log P of 2.92, placing it in a specific intermediate lipophilicity range[1]. By comparison, propyl gallate (Log P 1.73) is highly water-soluble and partitions away from the lipid phase, while octyl gallate (Log P 3.72) is highly hydrophobic and buries deep within the lipid core.
| Evidence Dimension | Partition Coefficient (Log P) |
| Target Compound Data | Log P = 2.92 |
| Comparator Or Baseline | Propyl gallate (Log P = 1.73) and Octyl gallate (Log P = 3.72) |
| Quantified Difference | Hexyl gallate sits precisely between the hydrophilic extreme of PG and the hydrophobic extreme of OG. |
| Conditions | Physicochemical profiling of alkyl gallate lipophilicity. |
Drives procurement decisions for food, cosmetic, and pharmaceutical formulators who require an antioxidant that specifically protects the vulnerable oil-water interface in complex emulsions.
Directly following from its superior IC50 of 0.21 mM against tyrosinase, hexyl gallate is the preferred choice for dermatological creams and serums aimed at reducing hyperpigmentation, outperforming propyl gallate[1].
Because hexyl gallate selectively inhibits the RhlR quorum-sensing pathway without activating the LasR-mediated biofilm stimulation seen with octyl gallate, it is uniquely suited for integration into medical device coatings targeting Pseudomonas aeruginosa [2].
Given its 2-fold higher potency against Xanthomonas citri compared to propyl gallate, hexyl gallate serves as a highly effective active ingredient for agrochemical sprays designed to combat citrus canker [3].
In complex food and pharmaceutical emulsions where lipid oxidation initiates at the boundary layer, hexyl gallate's specific partition coefficient (Log P 2.92) ensures it remains at the interface, outperforming both highly water-soluble short-chain gallates and strictly lipid-soluble long-chain gallates [4].